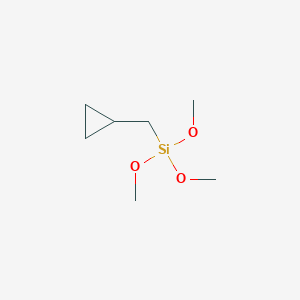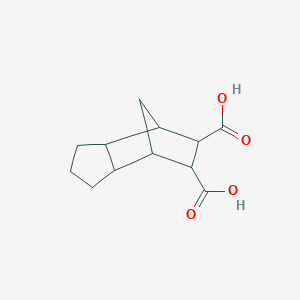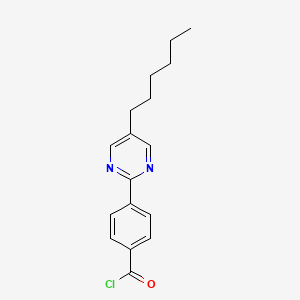
(Cyclopropylmethyl)(trimethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclopropylmethyl)(trimethoxy)silane is an organosilicon compound with the molecular formula C7H16O3Si. It is a clear, colorless liquid that is used in various chemical applications, particularly as a silane coupling agent. The compound contains a cyclopropylmethyl group and three methoxy groups attached to a silicon atom, which makes it highly reactive and useful in a variety of chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)(trimethoxy)silane typically involves the reaction of cyclopropylmethyl chloride with trimethoxysilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethoxysilane. The general reaction can be represented as follows:
[ \text{Cyclopropylmethyl chloride} + \text{Trimethoxysilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process typically uses a fixed bed reactor where the reactants are continuously fed, and the product is collected. The use of catalysts such as nano-copper can enhance the reaction efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclopropylmethyl)(trimethoxy)silane undergoes various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The cyclopropylmethyl group can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Substitution: Requires appropriate nucleophiles or electrophiles depending on the desired product.
Major Products Formed
Hydrolysis: Forms silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Forms various substituted silanes depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
(Cyclopropylmethyl)(trimethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and silane coupling agents.
Biology: Utilized in the modification of surfaces for biological assays and immobilization of biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Wirkmechanismus
The primary mechanism of action of (Cyclopropylmethyl)(trimethoxy)silane involves the hydrolysis of the methoxy groups to form silanols, which can then condense to form siloxane bonds. This process allows the compound to act as a coupling agent, bonding organic materials to inorganic surfaces. The cyclopropylmethyl group provides additional reactivity, enabling further chemical modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxysilane: Contains three methoxy groups attached to a silicon atom but lacks the cyclopropylmethyl group.
Triethoxysilane: Similar to trimethoxysilane but with ethoxy groups instead of methoxy groups.
(3-Mercaptopropyl)trimethoxysilane: Contains a mercaptopropyl group instead of a cyclopropylmethyl group.
Uniqueness
(Cyclopropylmethyl)(trimethoxy)silane is unique due to the presence of the cyclopropylmethyl group, which imparts additional reactivity and allows for more diverse chemical modifications compared to other silanes. This makes it particularly useful in applications requiring strong adhesion and mechanical strength .
Eigenschaften
CAS-Nummer |
164074-35-5 |
|---|---|
Molekularformel |
C7H16O3Si |
Molekulargewicht |
176.28 g/mol |
IUPAC-Name |
cyclopropylmethyl(trimethoxy)silane |
InChI |
InChI=1S/C7H16O3Si/c1-8-11(9-2,10-3)6-7-4-5-7/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
GIAZMRFKAUCTFU-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](CC1CC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)



![4-Methyl-7-{[(naphthalen-2-yl)methyl]amino}-2H-1-benzopyran-2-one](/img/structure/B14271683.png)






![5,5'-(Ethane-1,2-diyl)bis[3-(2-methylphenyl)-1,2,4-oxadiazole]](/img/structure/B14271731.png)
![5-[3-Acetyl-4-(2-carboxyethyl)-2-methyl-1H-pyrrol-1-yl]pentanoic acid](/img/structure/B14271735.png)
